Quinoxalino[2,3-c]cinnoline: A Comprehensive Technical Guide to its Molecular Structure and Properties
Quinoxalino[2,3-c]cinnoline: A Comprehensive Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Heterocyclic Scaffold of Intrigue
Quinoxalino[2,3-c]cinnoline is a complex heterocyclic molecule that incorporates both quinoxaline and cinnoline moieties, creating a unique electronic and structural framework. The fusion of these two nitrogen-containing aromatic rings results in a planar, rigid structure with a rich π-electron system. This guide provides an in-depth exploration of the synthesis, molecular characteristics, and potential applications of the quinoxalino[2,3-c]cinnoline core, a scaffold with significant promise in medicinal chemistry and materials science.
The parent compounds, quinoxaline and cinnoline, are well-studied building blocks in the development of a wide range of biologically active agents and functional materials.[1][2] Quinoxaline derivatives are known components of various antibiotics and are explored for their anticancer and anti-inflammatory properties.[3][4] Similarly, cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][5] The amalgamation of these two pharmacophores in quinoxalino[2,3-c]cinnoline suggests a synergistic potential for developing novel therapeutic agents and advanced materials.
Synthesis and Molecular Architecture
The construction of the quinoxalino[2,3-c]cinnoline ring system is most effectively achieved through the cyclization of a key precursor, 2-amino-3-(2-nitrophenyl)quinoxaline.[5][6] This synthetic strategy leverages the reactivity of the amino and nitro groups on the quinoxaline backbone to form the fused cinnoline ring.
A Primary Synthetic Pathway
A widely recognized route to quinoxalino[2,3-c]cinnoline involves a two-step process, beginning with the synthesis of the 2-amino-3-(2-nitrophenyl)quinoxaline intermediate.[6] This precursor is then subjected to a base-mediated cyclization to yield the final tetracyclic product.[5][7]
Caption: A representative synthetic pathway to quinoxalino[2,3-c]cinnoline.
Experimental Protocol: Synthesis of Quinoxalino[2,3-c]cinnoline
The following protocol is a generalized procedure based on established methods for the synthesis of quinoxalino[2,3-c]cinnoline and its derivatives.[5][6][7]
Step 1: Synthesis of 2-amino-3-(2-nitrophenyl)quinoxaline
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To a solution of benzofurazan oxide in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-nitrobenzylcyanide.
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The reaction mixture is stirred at room temperature for a designated period, allowing for the completion of the Beirut reaction.
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The resulting precipitate, 2-amino-3-(2-nitrophenyl)quinoxaline, is collected by filtration, washed with cold solvent, and dried under vacuum.
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The purity of the product can be assessed by thin-layer chromatography and its structure confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
Step 2: Cyclization to Quinoxalino[2,3-c]cinnoline
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The 2-amino-3-(2-nitrophenyl)quinoxaline precursor is suspended in a solution of alcoholic potassium hydroxide.
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The mixture is heated under reflux for several hours to facilitate the intramolecular cyclization.
-
Upon cooling, the product, quinoxalino[2,3-c]cinnoline, precipitates from the solution.
-
The solid is collected by filtration, washed thoroughly with water to remove any residual base, and then with a cold organic solvent.
-
The final product can be purified by recrystallization from a suitable solvent system.
Molecular Structure and Spectroscopic Profile
The molecular formula of quinoxalino[2,3-c]cinnoline is C₁₄H₈N₄, with a molecular weight of 232.24 g/mol . The fused aromatic rings confer a high degree of planarity to the molecule.
Caption: The chemical structure of quinoxalino[2,3-c]cinnoline.
Spectroscopic Characterization
While detailed spectroscopic data for the unsubstituted quinoxalino[2,3-c]cinnoline is not extensively reported, the expected spectral characteristics can be inferred from its constituent quinoxaline and cinnoline moieties and their derivatives.[8][9][10][11][12][13]
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¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the eight protons on the two terminal benzene rings. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine and pyridazine rings.
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¹³C NMR: The carbon NMR spectrum will display signals for the 14 carbon atoms of the tetracyclic system. The quaternary carbons at the ring junctions will likely appear at lower field strengths. The chemical shifts of the carbons in the heterocyclic rings will be significantly affected by the adjacent nitrogen atoms.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings.
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UV-Vis Spectroscopy: The extended π-conjugated system of quinoxalino[2,3-c]cinnoline is predicted to result in strong UV-Vis absorption bands, likely arising from π→π* and n→π* electronic transitions.[14]
Physicochemical Properties: A Comparative Overview
Specific experimental data for the physicochemical properties of quinoxalino[2,3-c]cinnoline are limited. However, an estimation of its properties can be made by comparing it with its parent compounds, quinoxaline and cinnoline.
| Property | Quinoxaline | Cinnoline | Quinoxalino[2,3-c]cinnoline (Predicted) |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | C₁₄H₈N₄ |
| Molecular Weight | 130.15 g/mol [15] | 130.15 g/mol [16] | 232.24 g/mol |
| Melting Point | 29-32 °C[15][17] | 39 °C[1][16] | Solid, with a significantly higher melting point |
| Boiling Point | 220-223 °C[15][17] | Not readily available | High boiling point, likely decomposes before boiling |
| pKa | 0.60[3][15] | 2.64[1][16] | Weakly basic |
| Solubility | Soluble in water and alcohol[14][17] | Information not widely available | Likely soluble in polar organic solvents (e.g., DMSO, DMF) |
The extended, planar aromatic system of quinoxalino[2,3-c]cinnoline suggests stronger intermolecular π-π stacking interactions, which would lead to a higher melting point and lower solubility in non-polar solvents compared to its parent heterocycles.
Potential Applications and Future Directions
The quinoxalino[2,3-c]cinnoline scaffold is a promising platform for the development of novel molecules with diverse applications, primarily in the fields of medicinal chemistry and materials science. While specific applications of the unsubstituted core are yet to be fully explored, the well-documented activities of its parent ring systems provide a strong rationale for its investigation.
Caption: Potential areas of application for the quinoxalino[2,3-c]cinnoline scaffold.
Medicinal Chemistry
The fusion of the quinoxaline and cinnoline pharmacophores suggests that derivatives of quinoxalino[2,3-c]cinnoline could exhibit a range of biological activities. The planar nature of the molecule makes it an interesting candidate for intercalation with DNA, a mechanism of action for some anticancer drugs.[18] Furthermore, the nitrogen-rich heterocyclic system provides multiple sites for hydrogen bonding and other interactions with biological targets. Future research should focus on the synthesis and biological evaluation of a library of substituted quinoxalino[2,3-c]cinnoline derivatives to explore their potential as:
-
Anticancer agents: Investigating their cytotoxicity against various cancer cell lines.
-
Antimicrobial agents: Screening for activity against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory agents: Evaluating their ability to inhibit key inflammatory pathways.
Materials Science
The extended π-conjugation and rigid, planar structure of quinoxalino[2,3-c]cinnoline make it an attractive building block for novel organic materials.[4] The electronic properties of the core can be tuned by the introduction of electron-donating or electron-withdrawing substituents. This opens up possibilities for its use in:
-
Organic Dyes: The chromophoric nature of the scaffold suggests potential applications as dyes and pigments.
-
Fluorescent Probes: Functionalized derivatives could be designed as fluorescent sensors for ions or biomolecules.
-
Electroluminescent Materials: The inherent electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs).
Conclusion
Quinoxalino[2,3-c]cinnoline represents a fascinating and underexplored heterocyclic system. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. Although specific experimental data on the core molecule is sparse, a solid foundation for its study can be built upon the extensive knowledge of its parent quinoxaline and cinnoline systems. The unique structural and electronic features of the quinoxalino[2,3-c]cinnoline scaffold make it a highly promising candidate for future research and development in both medicinal chemistry and materials science. The exploration of its derivatives is poised to unlock a new class of molecules with significant therapeutic and technological potential.
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